molecular formula C10H10N4O4 B14443581 Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate CAS No. 74476-39-4

Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate

Cat. No.: B14443581
CAS No.: 74476-39-4
M. Wt: 250.21 g/mol
InChI Key: AHNUOBYMVGSVOI-UHFFFAOYSA-N
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Description

Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazine ring substituted with cyano and ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with cyanogen bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the substituents introduced.

    Cycloaddition Products: Various heterocyclic compounds.

    Hydrolysis Products: Carboxylic acids.

Mechanism of Action

The mechanism of action of diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate involves its interaction with nucleophiles and electrophiles. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzymatic activity or disruption of cellular processes. The cyano group is particularly reactive, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other triazines, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

CAS No.

74476-39-4

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate

InChI

InChI=1S/C10H10N4O4/c1-3-17-9(15)7-8(10(16)18-4-2)14-13-6(5-11)12-7/h3-4H2,1-2H3

InChI Key

AHNUOBYMVGSVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NC(=N1)C#N)C(=O)OCC

Origin of Product

United States

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